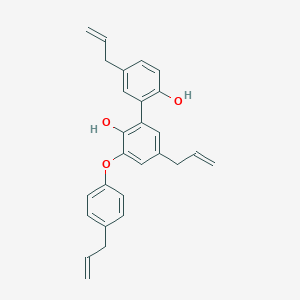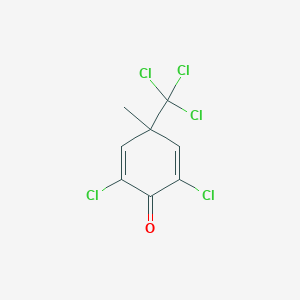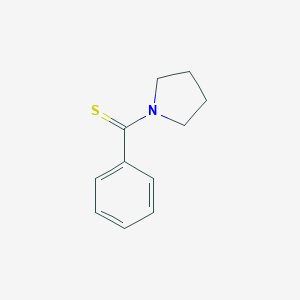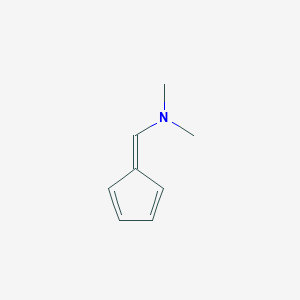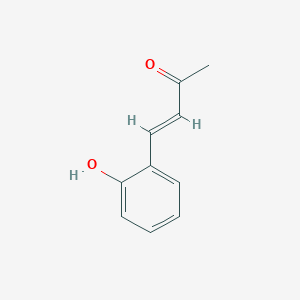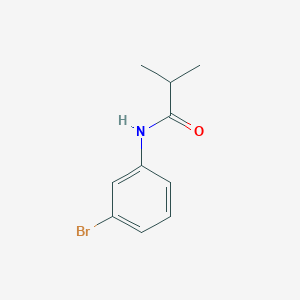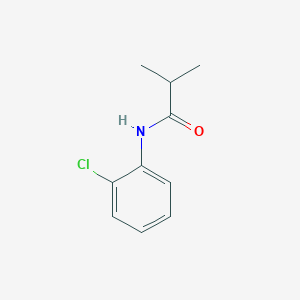
Pyridine, 3-(p-nitrobenzamido)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(p-nitrobenzamido)-, also known as PNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PNB is a derivative of pyridine that contains a nitrobenzene group at the 3-position and an amide group at the 4-position. This chemical compound has been extensively studied for its biological and physiological effects and its potential use in various research applications.
Mécanisme D'action
The mechanism of Pyridine, 3-(p-nitrobenzamido)-'s action as an enzyme inhibitor is complex and varies depending on the enzyme being targeted. However, in general, Pyridine, 3-(p-nitrobenzamido)- works by binding to the active site of the enzyme and preventing substrate binding or catalysis. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of Pyridine, 3-(p-nitrobenzamido)- used.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(p-nitrobenzamido)- has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme function, induction of apoptosis, and modulation of cell signaling pathways. Pyridine, 3-(p-nitrobenzamido)- has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pyridine, 3-(p-nitrobenzamido)- in lab experiments is its potency as an enzyme inhibitor. Pyridine, 3-(p-nitrobenzamido)- has been shown to be effective at very low concentrations, making it a valuable tool for studying enzyme kinetics and inhibition. However, one of the limitations of using Pyridine, 3-(p-nitrobenzamido)- is its potential toxicity and side effects, which can vary depending on the specific enzyme being targeted and the concentration of Pyridine, 3-(p-nitrobenzamido)- used.
Orientations Futures
There are many potential future directions for research on Pyridine, 3-(p-nitrobenzamido)-, including the development of new drugs that target specific enzymes, the study of Pyridine, 3-(p-nitrobenzamido)-'s effects on cell signaling pathways and gene expression, and the investigation of Pyridine, 3-(p-nitrobenzamido)-'s potential as an anti-inflammatory or anti-tumor agent. Additionally, further research is needed to better understand the mechanism of Pyridine, 3-(p-nitrobenzamido)-'s action as an enzyme inhibitor and to identify any potential side effects or toxicity issues that may arise with its use.
Applications De Recherche Scientifique
Pyridine, 3-(p-nitrobenzamido)- has been used extensively in scientific research due to its unique properties and potential applications. One of the most significant applications of Pyridine, 3-(p-nitrobenzamido)- is in the study of enzyme kinetics and inhibition. Pyridine, 3-(p-nitrobenzamido)- has been shown to be a potent inhibitor of various enzymes, including cholinesterases, proteases, and kinases. This property has made Pyridine, 3-(p-nitrobenzamido)- a valuable tool for studying enzyme function and developing new drugs that target specific enzymes.
Propriétés
Numéro CAS |
13313-18-3 |
|---|---|
Nom du produit |
Pyridine, 3-(p-nitrobenzamido)- |
Formule moléculaire |
C12H9N3O3 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
4-nitro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-10-2-1-7-13-8-10)9-3-5-11(6-4-9)15(17)18/h1-8H,(H,14,16) |
Clé InChI |
DRCKREXMVGWWIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
13313-18-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

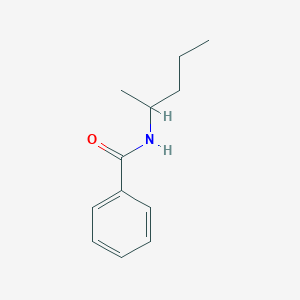
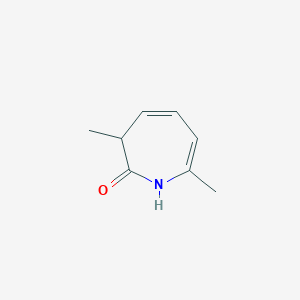
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
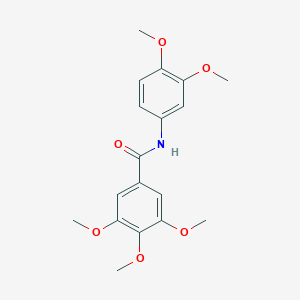
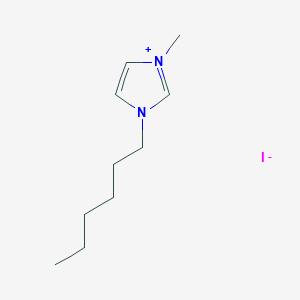
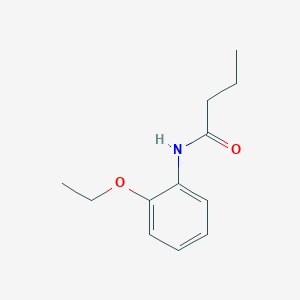
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
